5-ethyl-3-methyl-1H-indole-2-carboxylic acid
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Overview
Description
“5-ethyl-3-methyl-1H-indole-2-carboxylic acid” is a chemical compound with the CAS Number: 1368639-30-8 . It has a molecular weight of 203.24 . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of indole derivatives, such as “5-ethyl-3-methyl-1H-indole-2-carboxylic acid”, has been the focus of many researchers . The presence of a carboxamide moiety at positions 2 and 3 gives these compounds unique inhibitory properties . The indole molecule has seven positions to accommodate different substitutions, and new derivatives of the indole can be synthesized according to these seven positions .
Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds . The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring .
Chemical Reactions Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Physical And Chemical Properties Analysis
“5-ethyl-3-methyl-1H-indole-2-carboxylic acid” has a molecular weight of 203.24 . It is typically stored at room temperature and is available in powder form .
Scientific Research Applications
Antiviral Activity
Specific Scientific Field:
Virology and antiviral drug development.
Summary of Application:
Researchers have investigated the antiviral potential of 5-ethyl-3-methyl-1H-indole-2-carboxylic acid and its derivatives. These compounds exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus. For instance:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate demonstrated inhibitory activity against influenza A with an IC50 value of 7.53 μmol/L and a high selectivity index (SI) value of 17.1 for CoxB3 virus .
- 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives showed potent antiviral activity against Coxsackie B4 virus, with IC50 values ranging from 0.4 to 2.1 μg/mL .
Experimental Procedures:
Results:
Future Directions
properties
IUPAC Name |
5-ethyl-3-methyl-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-8-4-5-10-9(6-8)7(2)11(13-10)12(14)15/h4-6,13H,3H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXAQLLMOSHMXCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C2C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethyl-3-methyl-1H-indole-2-carboxylic acid | |
CAS RN |
1368639-30-8 |
Source
|
Record name | 5-ethyl-3-methyl-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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